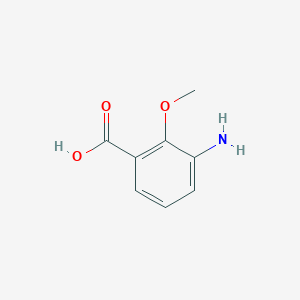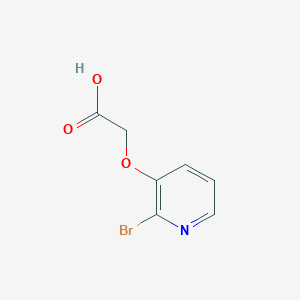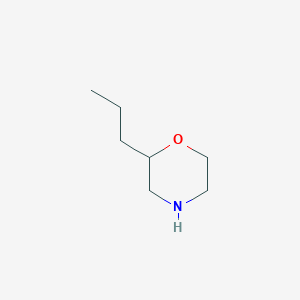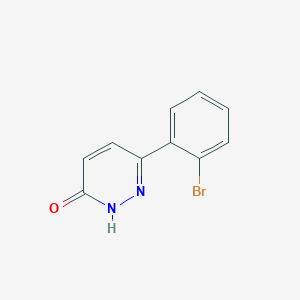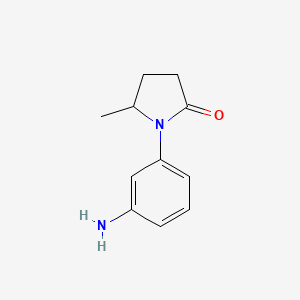
1-(3-Aminophenyl)-5-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, also known as AMP-5-MeP or AMP-5-MP, is an organic compound belonging to the pyrrolidinone family. It is a white solid that is soluble in water, ethanol, and other organic solvents. AMP-5-MeP is a versatile compound that has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Sensing Applications
“1-(3-Aminophenyl)-5-methylpyrrolidin-2-one” can be utilized in the development of sensors due to its potential interactions with various analytes. Boronic acids, which share a similar functional group, are known for their ability to form complexes with diols and Lewis bases, leading to their use in sensing applications . This compound could be explored for its use in homogeneous assays or heterogeneous detection systems.
Medical Research
In medical research, this compound could be investigated for its role in drug discovery . Similar structures have been used as starting points for developing anti-trypanosomal agents , indicating potential for this compound to serve as a scaffold in medicinal chemistry for targeting various diseases.
Pharmaceuticals
The pharmaceutical industry could benefit from the compound’s application in the development of molecularly imprinted polymers (MIPs) . These polymers can enhance the sensitivity and specificity of sensors, which are crucial in detecting pharmaceutical drugs and other micropollutants .
Food Quality Control
In the field of food safety , “1-(3-Aminophenyl)-5-methylpyrrolidin-2-one” could be part of the synthesis of nanozymes or other enzyme-mimetic materials. These materials are used to detect and monitor food safety with high selectivity and stability .
Environmental Science
Environmental monitoring could also be an application area, where the compound might be involved in the detection of environmental contaminants. MIPs, for instance, are used for sensing various emerging micropollutants, and this compound could contribute to the creation of such polymers .
Bioimaging
Lastly, in bioimaging , the compound could be used in the synthesis of polymers that enhance the sensitivity and specificity of sensors used in bioimaging applications. This includes the detection of biomarkers, which is essential for diagnostic purposes .
Propiedades
IUPAC Name |
1-(3-aminophenyl)-5-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-5-6-11(14)13(8)10-4-2-3-9(12)7-10/h2-4,7-8H,5-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOSVRQUSPTFGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268911 |
Source


|
| Record name | 1-(3-Aminophenyl)-5-methyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-5-methylpyrrolidin-2-one | |
CAS RN |
1033693-04-7 |
Source


|
| Record name | 1-(3-Aminophenyl)-5-methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Aminophenyl)-5-methyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1290197.png)
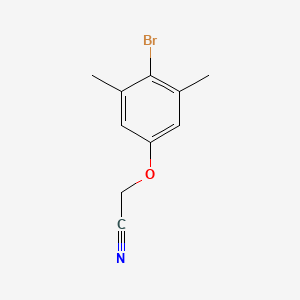
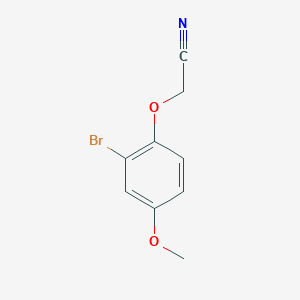
![1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene](/img/structure/B1290204.png)
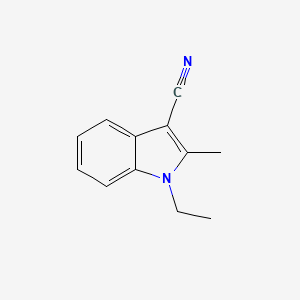
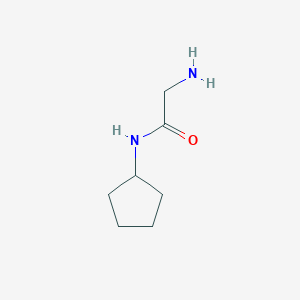

![6-Bromo-1-methyl-1H-benzo[D]imidazole](/img/structure/B1290216.png)

